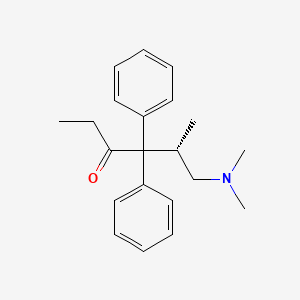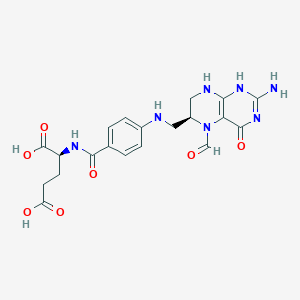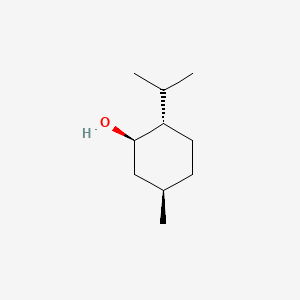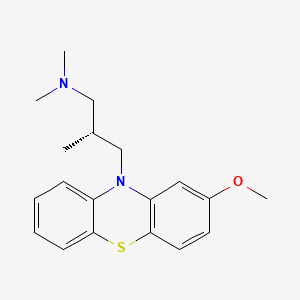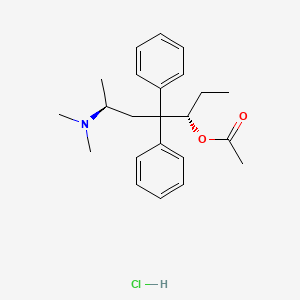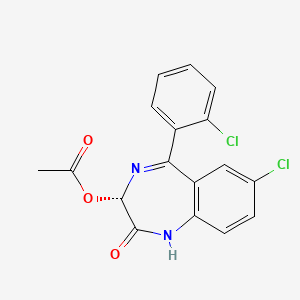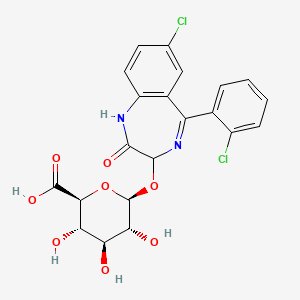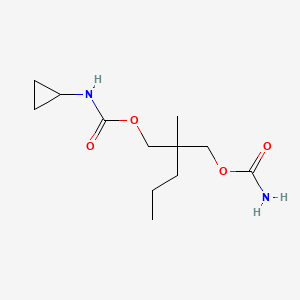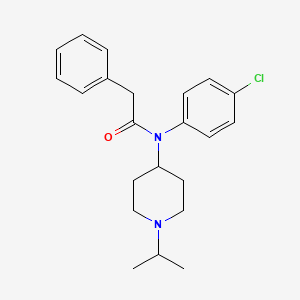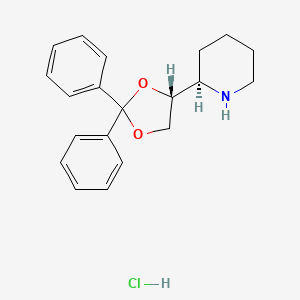
Levoxadrol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: 左氧沙朵盐酸盐的合成通常涉及在受控条件下对特定前体化合物的反应。一种常见的方法包括将合适的胺与氯化芳香族化合物反应,然后进行纯化和结晶以获得盐酸盐。反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应。
工业生产方法: 在工业环境中,左氧沙朵盐酸盐的生产可能涉及使用自动化反应器和连续流动工艺的大规模合成。使用高纯度试剂和严格的质量控制措施可确保最终产品的稳定性和纯度。 该化合物通常在低温下储存以保持其稳定性 .
化学反应分析
反应类型: 左氧沙朵盐酸盐会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成氧化衍生物。
还原: 还原反应可以使用氢化铝锂等还原剂进行,导致形成还原类似物。
取代: 亲核取代反应可以在芳香环上发生,其中卤原子被羟基或胺基等亲核试剂取代。
常用试剂和条件:
氧化: 呈酸性或中性的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 水溶液或醇溶液中的氢氧化钠或氨。
主要形成的产物:
科学研究应用
左氧沙朵盐酸盐在科学研究中有着广泛的应用,包括:
化学: 用作有机合成中的试剂和研究反应机理的模型化合物。
生物学: 研究其对细胞过程和受体相互作用的影响。
医学: 在临床前研究中探索其作为麻醉剂和镇痛剂的潜在用途。
5. 作用机理
左氧沙朵盐酸盐主要通过抑制苯环己哌啶受体发挥作用,导致离子通道阻滞和神经递质释放调节。这会导致疼痛信号的抑制和镇静作用的诱导。 该化合物的分子靶标包括参与疼痛感知和肌肉收缩的离子通道和受体 .
类似化合物:
右氧沙朵盐酸盐: 另一种具有类似麻醉特性的苯环己哌啶受体抑制剂。
苯环己哌啶 (PCP): 一种众所周知的解离性麻醉剂,具有类似的作用机制,但效力更高且可能被滥用。
氯胺酮: 一种麻醉剂和镇痛剂,具有类似的受体特征,但药代动力学和临床应用不同。
独特性: 左氧沙朵盐酸盐以其麻醉和肌肉松弛特性的平衡特征而独树一帜,使其成为研究和潜在治疗应用的宝贵化合物。 与苯环己哌啶和氯胺酮相比,其效力较低,降低了不良反应和滥用的风险 .
作用机制
Levoxadrol Hydrochloride exerts its effects primarily through the inhibition of the phencyclidine receptor, leading to the blockade of ion channels and modulation of neurotransmitter release. This results in the suppression of pain signals and the induction of sedation. The compound’s molecular targets include ion channels and receptors involved in pain perception and muscle contraction .
相似化合物的比较
Dexoxadrol Hydrochloride: Another phencyclidine receptor inhibitor with similar anesthetic properties.
Phencyclidine (PCP): A well-known dissociative anesthetic with a similar mechanism of action but higher potency and potential for abuse.
Ketamine: An anesthetic and analgesic agent with a similar receptor profile but different pharmacokinetics and clinical applications.
Uniqueness: Levoxadrol Hydrochloride is unique in its balanced profile of anesthetic and muscle relaxant properties, making it a valuable compound for research and potential therapeutic applications. Its lower potency compared to phencyclidine and ketamine reduces the risk of adverse effects and abuse .
属性
CAS 编号 |
23257-58-1 |
|---|---|
分子式 |
C20H24ClNO2 |
分子量 |
345.9 g/mol |
IUPAC 名称 |
(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m1./s1 |
InChI 键 |
GYPWNVSWCIMIHQ-VOMIJIAVSA-N |
SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
手性 SMILES |
C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
规范 SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
23257-58-1 3666-69-1 |
Pictograms |
Acute Toxic; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
4741-41-7 (Parent) 4792-18-1 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
l-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane levoxadrol levoxadrol hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


